3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Overview
Description
“3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound . It is part of the class of compounds known as bicyclo hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds .
Synthesis Analysis
The synthesis of such compounds often involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Molecular Structure Analysis
The molecular formula of this compound is C14H14N2O6 . It is a member of the bicyclo[3.1.0]hexane class of compounds , which are characterized by their unique ring structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 306.27 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.
Scientific Research Applications
The synthesis of bicyclo[3.1.0]hexanes is a significant area of research in the field of organic chemistry. These compounds are prevalent scaffolds in natural products and synthetic bioactive compounds . They are also valuable synthetic intermediates due to their high ring strain .
The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . It’s a promising approach for the synthesis of bioactive compounds and drugs for the treatment of various disorders .
As mentioned earlier, bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are also valuable synthetic intermediates due to their high ring strain . The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . It’s a promising approach for the synthesis of bioactive compounds and drugs for the treatment of various disorders .
As mentioned earlier, bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are also valuable synthetic intermediates due to their high ring strain . The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . It’s a promising approach for the synthesis of bioactive compounds and drugs for the treatment of various disorders .
Future Directions
properties
IUPAC Name |
3-(2-methoxycarbonyl-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-14(19)10-5-8(16(20)21)2-3-11(10)15-6-7-4-9(7)12(15)13(17)18/h2-3,5,7,9,12H,4,6H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZWNCDQBAUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC3CC3C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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